molecular formula C19H20FN5OS B2860949 N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775495-32-3

N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2860949
CAS No.: 1775495-32-3
M. Wt: 385.46
InChI Key: LHCWPVQLTPQHAZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo-pyrazine derivative featuring a thiomorpholine moiety and a 3-fluoro-4-methylphenyl substituent.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-12-3-4-14(9-15(12)20)22-19(26)16-10-17-18(24-5-7-27-8-6-24)21-13(2)11-25(17)23-16/h3-4,9-11H,5-8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCWPVQLTPQHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves multiple steps, starting from the appropriate pyrazole and pyrazine precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo[1,5-a]pyrazine core undergoes nucleophilic substitution at electron-deficient positions. Key examples include:

Reaction Type Reagents/Conditions Products Source
ChlorinationPOCl₃, tetramethylammonium chloride7-chloropyrazolo[1,5-a]pyrimidine derivatives
Amine substitution2-pyridinemethanamine, DMF, 25°CPyridinyl-functionalized derivatives

For instance, chlorination with POCl₃ introduces a leaving group at position 7, enabling subsequent coupling with amines like 2-pyridinemethanamine to form bioactive analogs .

Oxidation and Reduction

The thiomorpholine moiety and pyrazine ring participate in redox reactions:

  • Oxidation :

    • Hydrogen peroxide or KMnO₄ oxidizes the thiomorpholine sulfur to sulfoxide/sulfone derivatives.

    • Pyrazine ring oxidation produces hydroxylated intermediates under acidic conditions .

  • Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the pyrazine ring to dihydropyrazine derivatives .

    • Sodium borohydride selectively reduces ketone groups in side chains .

Amide Bond Modifications

The carboxamide group undergoes hydrolysis and coupling:

Reaction Conditions Outcome Source
HydrolysisNaOH, ethanol, refluxFree carboxylic acid
Amide couplingEDC/HOBt, DMFNew amides with amines (e.g., morpholine)

For example, coupling with morpholine-4-carboxamide under anhydrous conditions yields kinase-inhibiting analogs .

Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at electron-rich positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 of the pyrazine ring .

  • Halogenation : NBS or Cl₂ adds halogens to the phenyl substituent .

Coordination Chemistry

The pyrazolo-pyrazine nitrogen atoms act as ligands for metal ions:

Metal Conditions Complex Structure Source
Co(II)Aqueous ethanol, 80°COctahedral Co(II)-pyrazolo-pyrazine complex

Crystallographic studies confirm distorted octahedral geometries with Co–N bond lengths of 2.147 Å .

Comparative Reactivity with Analogs

Reactivity differs from pyrazolo[1,5-a]pyrimidines due to the pyrazine ring’s electron-deficient nature:

Feature Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrimidine
Electrophilic substitutionLess reactive (requires strong E⁺)More reactive at C5/C7 positions
Redox stabilityProne to ring reductionStable under mild reducing conditions
Metal coordinationBinds via N1 and N4Prefers N1 and N3 coordination

Key Synthetic Routes

Industrial synthesis employs:

  • Multi-step condensation : Pyrazole and pyrazine precursors react under reflux with catalysts like Pd(OAc)₂ .

  • Continuous flow systems : Optimize yield (≥85%) and purity (>99%) for large-scale production.

This compound’s reactivity enables diverse pharmacological applications, particularly in kinase inhibition and antimicrobial agent development . Further studies should explore its catalytic and photochemical properties.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The target compound’s closest analogs differ in the phenyl ring substituents and heterocyclic components:

Compound ID Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) logP/logD Hydrogen Bond Acceptors/Donors
Target Compound 3-fluoro-4-methyl Not provided Estimated ~385–413 Not reported Likely ~7 acceptors, 1 donor
S434-0513 4-fluoro-3-methyl C₁₉H₂₀FN₅OS 385.46 Not reported Not explicitly stated
S434-0457 2,4-dimethoxy C₂₀H₂₃N₅O₃S 413.5 2.88/2.88 7 acceptors, 1 donor
Key Observations:
  • Substituent Position: The target compound and S434-0513 are positional isomers (fluoro and methyl groups swapped on the phenyl ring).
  • Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxy groups in S434-0457 are electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing fluorine in the target compound and S434-0513. This could influence solubility and target interactions .
  • Lipophilicity : S434-0457’s logP/logD (~2.88) suggests moderate lipophilicity, likely higher than fluorine-containing analogs due to methoxy groups. Fluorine’s electronegativity may reduce logP in the target compound and S434-0513 .

Heterocyclic Core Modifications

The pyrazolo-pyrazine-thiomorpholine scaffold is distinct from other heterocycles in the evidence:

  • Thiomorpholine vs. Morpholine : Thiomorpholine (sulfur-containing) in the target compound and analogs may enhance metabolic stability compared to morpholine (oxygen-containing) derivatives (e.g., EP 4 374 877 A2 compounds ). Sulfur’s larger atomic size could alter hydrophobic interactions or binding pocket compatibility.
  • Pyrazolo-Pyrazine vs. Pyrazolo-Triazolo-Pyrimidine : Compounds like 16a/b () feature fused triazolo-pyrimidine rings, which are bulkier and more rigid than pyrazolo-pyrazine. This structural difference likely impacts solubility, bioavailability, and target selectivity .

Biological Activity

N-(3-fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20FN5OS
  • Molecular Weight : 385.5 g/mol

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of a thiomorpholine moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit potent antimicrobial properties. For instance, studies have shown that various pyrazole-based compounds demonstrate significant inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The specific compound may share similar activity due to structural similarities with other effective pyrazole derivatives.

Kinase Inhibition

Many pyrazole derivatives act as kinase inhibitors, modulating critical cellular processes such as proliferation and apoptosis. The compound's potential to inhibit protein kinases could be explored further. For instance, certain related compounds have been identified as effective inhibitors of EGFR and other receptor tyrosine kinases . This suggests that this compound may also exhibit similar inhibitory effects.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications to the pyrazole ring and substituents can significantly impact potency and selectivity. For example, the introduction of fluorine atoms has been associated with enhanced binding affinity to target proteins .

ModificationEffect on Activity
FluorinationIncreases potency against microbial targets
ThiomorpholineEnhances solubility and bioavailability
Alkyl substitutionsModulates lipophilicity and cellular uptake

Case Studies

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against MRSA strains, with several compounds exhibiting MIC values in the low micromolar range. The structure of this compound suggests it may also possess similar or enhanced activity due to the presence of the thiomorpholine group.
  • Anticancer Activity : In vitro studies on structurally related pyrazole compounds showed significant cytotoxic effects on human cancer cell lines, indicating that modifications to the pyrazole scaffold can lead to promising anticancer agents .

Q & A

Q. Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Identifies target proteins by measuring thermal stability shifts upon compound binding .
  • CRISPR/Cas9 knockout screens : Links phenotypic effects to specific genes/pathways .
  • Molecular dynamics simulations : Models compound-receptor interactions (e.g., binding free energy calculations) .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

Q. Methodological Answer :

  • SwissADME : Predicts logP, solubility, and drug-likeness (e.g., Lipinski’s Rule of Five) .
  • Molinspiration : Estimates bioactivity scores for kinase targets .
  • Gaussian software : Calculates electrostatic potential surfaces to guide synthetic modifications .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?

Q. Methodological Answer :

  • Fragment-based design : Systematically vary substituents (e.g., thiomorpholine vs. piperazine) to assess impact on IC50_{50} .
  • Free-Wilson analysis : Quantifies contributions of individual groups to biological activity .
  • Proteolysis-targeting chimera (PROTAC) integration : Enhances selectivity by tagging the compound for E3 ligase recruitment .

Basic: How should researchers address contradictory data in biological assay replicates?

Q. Methodological Answer :

  • Statistical rigor : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .
  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 8-point curves) .
  • Orthogonal assays : Confirm results using alternative methods (e.g., SPR if initial data came from fluorescence) .

Advanced: What strategies improve yield and scalability in multi-step synthesis?

Q. Methodological Answer :

  • Flow chemistry : Enhances reproducibility for exothermic steps (e.g., carboxamide coupling) .
  • DoE (Design of Experiments) : Uses factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
  • In situ monitoring : Raman spectroscopy tracks reaction progress, minimizing purification steps .

Basic: What role does the fluorine atom play in the compound’s bioavailability?

Q. Methodological Answer :

  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .
  • Membrane permeability : Enhances lipophilicity (logP adjustment) while maintaining solubility via hydrogen bonding .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H2_2O2_2) conditions, followed by LC-MS analysis .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via UPLC .

Basic: What are the critical parameters for optimizing ligand-receptor binding efficiency?

Q. Methodological Answer :

  • Binding affinity (Kd_d) : Surface plasmon resonance (SPR) measures real-time interactions .
  • Ligand efficiency metrics : Calculate binding energy per heavy atom (LE > 0.3 is ideal) .

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